1-Chloro-3-methoxypropane

Catalog No.
S774504
CAS No.
36215-07-3
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-methoxypropane

CAS Number

36215-07-3

Product Name

1-Chloro-3-methoxypropane

IUPAC Name

1-chloro-3-methoxypropane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3

InChI Key

BQLHMMQUVJCTAN-UHFFFAOYSA-N

SMILES

COCCCCl

Synonyms

3-Chloropropyl Methyl Ether; 3-Methoxypropyl Chloride;

Canonical SMILES

COCCCCl

Field

Application

The compound 1-Chloro-3-methoxypropane is an important intermediate of organic compounds and has a wide application range .

Method

The synthesis of 1-Chloro-3-methoxypropane involves several steps :

Results

This method improves the yield, simplifies the operation, and reduces the production cost .

1-Chloro-3-methoxypropane is an organic compound with the molecular formula C₄H₉ClO and a molecular weight of approximately 108.57 g/mol. It is characterized by a chloro group and a methoxy group attached to a propane backbone. The compound appears as a colorless liquid at room temperature and is soluble in organic solvents. Its structure consists of a three-carbon chain (propane) with a chlorine atom at the first carbon and a methoxy group (-OCH₃) at the third carbon.

There is no current scientific data available on the specific mechanism of action of 1-chloro-3-methoxypropane in biological systems.

  • Skin and eye irritant: The chloroalkyl group can react with skin and eye tissues, causing irritation [].
  • Flammable: The presence of a C-Cl bond suggests flammability. Proper handling and storage precautions are necessary [].
Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 3-methoxypropan-1-ol.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form new carbon-carbon bonds, leading to more complex alcohols.

The synthesis of 1-chloro-3-methoxypropane typically involves the reaction of sodium methoxide with 1,3-bromochloropropane in the presence of a phase-transfer catalyst. The process can be summarized as follows:

  • Preparation: A dispersion of sodium methoxide is prepared in an inert solvent such as benzene.
  • Reaction: This dispersion is then added dropwise to 1,3-bromochloropropane while maintaining a reaction temperature between 20°C and 110°C.
  • Isolation: After the reaction is complete, sodium bromide is filtered out, and the product is washed and purified through distillation or rectification .

1-Chloro-3-methoxypropane finds applications primarily in organic synthesis. It serves as an intermediate for:

  • Synthesis of Pharmaceuticals: Used in the production of various medicinal compounds.
  • Chemical Manufacturing: Acts as a building block for more complex organic molecules.
  • Laboratory Research: Utilized in research settings for developing new

1-Chloro-3-methoxypropane shares structural similarities with several other alkyl halides and ether compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methoxypropaneC₄H₉BrOContains bromine instead of chlorine; more reactive.
2-Chloro-2-methylpropaneC₅H₁₁ClBranched structure; higher boiling point.
MethoxypropaneC₄H₁₀OLacks halogen; used primarily as a solvent.

Uniqueness: The presence of both chloro and methoxy groups at specific positions on the propane chain gives 1-chloro-3-methoxypropane distinct reactivity patterns compared to its analogs, making it particularly useful in targeted organic synthesis.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparative analysis of 1-chloro-3-methoxypropane within the realm of organic chemistry.

XLogP3

1

Boiling Point

111.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

36215-07-3

Wikipedia

1-Chloro-3-methoxypropane

Dates

Modify: 2023-08-15

Explore Compound Types